2-Amino-6-nitrophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87541. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACMNEWXGKOJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209064 | |

| Record name | 2-Nitro-6-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-87-2 | |

| Record name | 2-Amino-6-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 603-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-6-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83A52NU8TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-nitrophenol: Properties, Structure, and Synthesis

Abstract

2-Amino-6-nitrophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry. Possessing three distinct functional groups—amino, nitro, and hydroxyl—on a benzene scaffold, it serves as a versatile intermediate for the synthesis of dyes, heterocyclic compounds, and potentially novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, and spectroscopic profile of this compound. A detailed, field-proven laboratory protocol for its synthesis via selective reduction is presented, accompanied by an analysis of its chemical reactivity and applications. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is classified as a substituted nitrophenol, with its properties largely dictated by the interplay of its functional groups.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 603-87-2 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)[O-])O)N | [1] |

| InChI Key | AACMNEWXGKOJJK-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Dark brown solid | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 280.3 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 123.3 ± 23.2 °C | [2] |

| Topological Polar Surface Area | 92.1 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 |[4] |

Molecular Structure and Spectroscopic Profile

The arrangement of the functional groups in this compound dictates its electronic properties, reactivity, and spectroscopic signature. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups are ortho to each other, while the strongly electron-withdrawing nitro (-NO₂) group is positioned ortho to the hydroxyl group and meta to the amino group. This configuration creates a unique electronic environment that influences its chemical behavior.

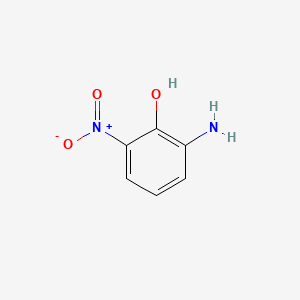

Caption: Molecular structure of this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, which are split into a complex pattern due to their coupling with each other. The protons of the amino and hydroxyl groups will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. A reported spectrum in CDCl₃ showed signals at δ 6.78 (t, 1H), 6.95 (d, 1H), and 7.47 (d, 1H) for the aromatic protons.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[1] Characteristic absorption bands are expected for the O-H stretch of the phenol (around 3300-3500 cm⁻¹), the N-H stretches of the primary amine (two bands around 3350-3450 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Synthesis Protocol: Selective Reduction of 2,6-Dinitrophenol

The synthesis of this compound is most commonly achieved through the selective partial reduction of 2,6-dinitrophenol. This method is advantageous as it utilizes readily available starting materials and a reducing agent that can differentiate between the two nitro groups under controlled conditions.

Principle of the Reaction

The chosen protocol employs sodium sulfide nonahydrate (Na₂S·9H₂O) as the reducing agent.[3] In an aqueous ammoniacal solution, the sulfide ion acts as a nucleophile to selectively reduce one of the two electronically similar nitro groups to an amine. The reaction temperature is a critical parameter; heating to around 70°C provides the necessary activation energy without leading to over-reduction to the diamine product. The causality behind this choice lies in the balance of reactivity and selectivity offered by sodium sulfide, making it a cost-effective and reliable reagent for this specific transformation.

Experimental Workflow

The synthesis follows a logical progression from reaction setup to product isolation and purification. Each stage is designed to maximize yield and purity.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures and should only be performed by trained personnel with appropriate safety measures in place.[3]

-

Reactor Setup: In a reaction vessel equipped with a stirrer and heating mantle, prepare a suspension of 2,6-dinitrophenol (5.0 g, 27 mmol), ammonium hydroxide (3 ml), and ammonium chloride (14 g) in 30 ml of water.

-

Addition of Reducing Agent: To the stirred suspension, add an aqueous solution of sodium sulfide nonahydrate (24.19 g, 100 mmol).

-

Reaction: Heat the reaction mixture to 70°C and maintain stirring at this temperature for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to ensure full consumption of the starting material.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the mixture to a pH of approximately 3.2 using 2N HCl. This step protonates the phenoxide and precipitates the product.

-

Isolation: Collect the resulting brown precipitate by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with chloroform (6 x 75 ml) to recover any dissolved product.

-

Product Combination and Drying: Combine the filtered precipitate with the chloroform extracts. Remove the solvent by vacuum evaporation to yield the crude this compound as a dark brown solid.

Self-Validation and Characterization

The trustworthiness of this protocol is ensured by built-in validation checkpoints. The identity and purity of the synthesized product must be confirmed through analytical methods:

-

Melting Point Determination: Compare the melting point of the product with the literature value.

-

Spectroscopic Confirmation: Acquire ¹H NMR and IR spectra and compare them with reference data to confirm the molecular structure and the presence of all key functional groups.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Chemical Reactivity

-

Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization when treated with nitrous acid to form a diazonium salt. This intermediate is highly valuable for introducing other functional groups (e.g., halogens, cyano) or for use in azo coupling reactions to form dyes.

-

Nitro Group (-NO₂): The remaining nitro group can be reduced to a second amino group under more vigorous conditions (e.g., catalytic hydrogenation with Pd/C), yielding 2,6-diaminophenol.[5] This diamine is a precursor to various heterocyclic structures.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

Caption: Key reactivity pathways of this compound.

Utility in Drug Development and Materials Science

While not an active pharmaceutical ingredient itself, this compound is a valuable scaffold. The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of many bioactive molecules and drugs.[5][6] Its trifunctional nature allows for stepwise, orthogonal chemical modifications, making it an ideal starting material for building complex molecular architectures. Its derivatives are investigated for applications in:

-

Azo Dyes: The diazotized form can be coupled with other aromatic compounds to produce a wide range of colored dyes.

-

Heterocycle Synthesis: The 1,2-amino-hydroxy arrangement is a classic precursor for the synthesis of benzoxazoles, a heterocyclic motif found in many biologically active compounds.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

Conclusion

This compound is a synthetically important molecule characterized by its unique arrangement of amino, nitro, and hydroxyl functional groups. Its well-defined physicochemical properties and predictable spectroscopic profile make it a reliable building block for advanced chemical synthesis. The selective reduction of 2,6-dinitrophenol provides a robust and scalable route to its production. Understanding the specific reactivity of each functional group is key to leveraging this compound's potential in the development of new dyes, materials, and complex organic molecules relevant to the pharmaceutical industry. Strict adherence to safety protocols is mandatory when handling this hazardous chemical.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. National Center for Biotechnology Information.

- Chemsrc. (2025). This compound.

- PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Amino-5-Nitrophenol. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process.

- Wikipedia. (n.d.). Nitrophenol.

- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

- MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- ACS Publications. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.

Sources

- 1. This compound | C6H6N2O3 | CID 5127291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:603-87-2 | Chemsrc [chemsrc.com]

- 3. 2-amino-6-nitro-phenol | 603-87-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Amino-6-nitrophenol from 2,6-dinitrophenol

An In-Depth Technical Guide to the Selective Synthesis of 2-Amino-6-nitrophenol from 2,6-dinitrophenol

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other specialty organic compounds. Its molecular structure, featuring amino, nitro, and hydroxyl groups on an aromatic ring, provides multiple reactive sites for further chemical transformations. The primary challenge in its synthesis lies in the selective reduction of one of two nitro groups on the precursor molecule, 2,6-dinitrophenol. A non-selective reduction would lead to the formation of 2,6-diaminophenol, an entirely different compound.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the theoretical principles, a detailed, field-proven experimental protocol, and critical process insights for the successful synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring a robust and reproducible methodology.

Part 1: Theoretical and Mechanistic Foundations

The Principle of Selective Reduction in Polynitroarenes

The selective reduction of a single nitro group in a polynitroaromatic compound is a classic challenge in organic synthesis. The success of such a transformation hinges on exploiting the subtle electronic and steric differences between the nitro groups. In the case of substituted dinitrophenols, the regioselectivity of the reduction is strongly influenced by the electronic effects of the existing substituents.

For dinitro- and trinitrophenols, a well-established principle is that a nitro group positioned ortho to the hydroxyl group is preferentially reduced.[1][2][3] This preference is attributed to the electron-withdrawing inductive effect of the hydroxyl group, which increases the electrophilicity of the adjacent nitro group, making it more susceptible to nucleophilic attack by the reducing agent.[4] Some theories also suggest that chelation between the phenolic proton and the ortho-nitro group with the reducing species may play a role in directing the reduction.[1]

The Zinin Reduction: A Classic Method for Selective Nitro Group Reduction

Discovered by Nikolay Zinin in 1842, the Zinin reduction is a powerful method for converting polynitro aromatics to their corresponding amino derivatives by selectively reducing one nitro group.[1] The reaction typically employs sulfide, hydrosulfide, or polysulfide ions (e.g., from Na₂S, NaHS, or (NH₄)₂S) as the reducing agent in an aqueous or alcoholic medium.[1][3] This method is particularly effective for substrates like dinitrophenols, where the ortho-directing influence of the hydroxyl group can be leveraged to achieve high selectivity.[2] The use of sodium sulfide or sodium polysulfide is a common and effective strategy for this transformation.[1][5][6]

Alternative Reduction Strategies

While the Zinin reduction is highly effective, other methods can also be employed, though often with greater challenges in achieving selectivity.

-

Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum, to reduce nitro groups.[7][8][9] While efficient for nitro group reduction in general, achieving mono-reduction in polynitro compounds can be difficult, as the reaction can easily proceed to reduce all nitro groups.[10] The choice of catalyst, solvent, and reaction conditions is critical to control the selectivity.[8][11][12]

-

Hydrazine Hydrate: In the presence of a catalyst like Raney nickel, hydrazine hydrate can serve as a reducing agent.[2] This method has been shown to give good yields in the partial reduction of dinitrophenols, though it may produce a mixture of isomers if the nitro groups are not sufficiently differentiated electronically or sterically.[2]

Part 2: Experimental Protocol: Zinin Reduction of 2,6-Dinitrophenol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,6-dinitrophenol using a modified Zinin reduction. The procedure is based on established literature methods and is designed for reliability and safety.[13]

Safety First: Hazard Analysis and Mitigation

The synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Reagent | Key Hazards | Mitigation Measures |

| 2,6-Dinitrophenol | Toxic, flammable solid, risk of explosion when dry. | Wear gloves, safety goggles, and a lab coat. Avoid creating dust. Store away from heat and ignition sources. |

| Sodium Sulfide Hydrate | Corrosive, toxic if swallowed or in contact with skin.[14] Contact with acids liberates highly toxic hydrogen sulfide (H₂S) gas.[15] | Wear chemical-resistant gloves, safety goggles, and a face shield.[15] Handle in a fume hood. Store away from acids and moisture.[14][16] Have an H₂S detector and emergency plan in place. |

| Hydrochloric Acid (2N) | Corrosive, causes severe skin burns and eye damage. Respiratory irritant. | Always wear gloves, safety goggles, and a lab coat. Add acid slowly to the reaction mixture to control heat generation. |

Mandatory PPE: Nitrile gloves, chemical splash goggles, face shield, and a flame-resistant lab coat.

Materials and Equipment

-

Chemicals:

-

2,6-Dinitrophenol (5.0 g)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (24.2 g)

-

Ammonium chloride (NH₄Cl) (14 g)

-

Ammonium hydroxide (NH₄OH, ~28-30%) (3 mL)

-

Hydrochloric acid (HCl, 2N solution)

-

Chloroform (CHCl₃)

-

Deionized water

-

-

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, create a suspension of 2,6-dinitrophenol (5.0 g, 27 mmol), ammonium chloride (14 g), and ammonium hydroxide (3 mL) in 30 mL of water.[13]

-

Addition of Reducing Agent: To this stirred mixture, add a separately prepared aqueous solution of sodium sulfide nonahydrate (24.19 g, 100 mmol).[13]

-

Reaction Execution: Heat the reaction system to 70°C and maintain vigorous stirring for 2 hours.[13] Monitor the reaction progress; the color of the mixture will typically darken significantly.

-

Workup - Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 3.2 using 2N HCl.[13] Caution: This step must be performed slowly in a fume hood, as acidification of any residual sulfide will release toxic H₂S gas.

-

Initial Product Isolation: A brown precipitate will form upon acidification. Collect this solid by vacuum filtration using a Büchner funnel.[13]

-

Extraction: Transfer the filtrate to a separatory funnel and extract it multiple times with chloroform (e.g., 6 x 75 mL) to recover any dissolved product.[13]

-

Final Product Combination and Drying: Combine the organic extracts with the brown precipitate collected earlier. Remove the solvent (chloroform) using a rotary evaporator under reduced pressure. This will yield the final product as a dark brown solid.[13] A yield of approximately 2.5 g (60%) can be expected.[13]

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Process Optimization and Characterization

Key Reaction Parameters

The success of this synthesis relies on the careful control of several key parameters. Deviations can lead to incomplete reactions, the formation of byproducts, or low yields.

| Parameter | Optimal Range | Rationale & Causality |

| Temperature | 70-85°C | Temperature is critical for reaction kinetics. Temperatures below 70°C may lead to an incomplete reaction and a product that is difficult to purify.[1][17] Higher temperatures risk over-reduction or decomposition. |

| Reaction Time | 2 hours | Sufficient time is required for the selective reduction to complete. Monitoring by TLC can be used to confirm the disappearance of the starting material. |

| pH of Workup | ~3.2 | Acidification is necessary to protonate the phenoxide and amino groups, causing the product to precipitate out of the aqueous solution. Over-acidification should be avoided. |

| Reducing Agent Stoichiometry | ~3.7 equivalents | A stoichiometric excess of sodium sulfide is required to ensure the complete reduction of one nitro group per molecule of 2,6-dinitrophenol. |

Troubleshooting Common Issues

-

Low Yield: This can result from incomplete reaction (insufficient time or temperature), loss of product during extraction, or using an insufficient amount of reducing agent. Ensure all parameters are met and extractions are performed thoroughly.

-

Product is Difficult to Purify: If the reaction temperature is too low, the crude product may be contaminated with starting material and other byproducts, making purification by simple filtration or recrystallization challenging.[17][18]

-

Presence of Sulfur Impurities: The use of sulfide reagents can sometimes lead to elemental sulfur in the final product. Washing the crude product with a solvent in which sulfur is soluble but the product is not can help, as can purification methods like recrystallization from hot water with activated carbon.[18][19]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The pure compound has a high melting point, reported as >280 °C.[7][13] A broad or depressed melting range would indicate the presence of impurities.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals for the aromatic protons and the protons of the amino and hydroxyl groups will be present in their characteristic chemical shift regions. A reported ¹H NMR spectrum in CDCl₃ shows peaks at δ 4.09 (s, 2H), 6.78 (t, 1H), 6.95 (d, 1H), 7.47 (d, 1H), and 10.73 (s, 3H).[13]

Conclusion

The selective synthesis of this compound from 2,6-dinitrophenol is a robust and reproducible process when executed with a clear understanding of the underlying chemical principles and strict adherence to safety protocols. The Zinin reduction, employing sodium sulfide, offers a reliable and regioselective method that preferentially targets the ortho nitro group. By carefully controlling key parameters such as temperature and pH, researchers can achieve good yields of this valuable chemical intermediate, paving the way for its use in advanced applications in medicinal chemistry and materials science.

References

- Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (2015).

- 2-Amino-4-Methyl-6-Nitro Phenol - ChemBK. (2024).

- Ayyangar, N. R., Kalkote, U. R., Lugade, A. G., Nikrad, P. V., & Sharma, V. K. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(10), 3159–3164.

- Reduction method of aromatic nitro-compound for replacing sodium sulfide. Google Patents.

- Phenol, 2,4-dinitro-, reaction products with sodium sulfide (Na2S) and sulfur - Substance Details - SRS | US EPA.

- Selective reduction of dinitro compounds - ResearchGate. (2008).

- 2-amino-4-nitrophenol - Organic Syntheses Procedure.

- Sodium Sulfide, Nonahydrate - Safety Data Sheet. (2015).

- Hazardous Substance Fact Sheet - Sodium Sulfide. New Jersey Department of Health.

- This compound - LookChem.

- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst - MDPI. (2018).

- A. Preparation of 2,4-Dichloro-6-aminophenol - PrepChem.com.

- What Safety Standards Should You Follow When Handling Sodium Sulfide? - Hisea Chem. (2025).

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. academic.oup.com [academic.oup.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. lookchem.com [lookchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. prepchem.com [prepchem.com]

- 13. 2-amino-6-nitro-phenol CAS#: 603-87-2 [m.chemicalbook.com]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. What Safety Standards Should You Follow When Handling Sodium Sulfide? - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

- 16. fishersci.com [fishersci.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Amino-6-nitrophenol: Synthesis, Properties, and Applications in Research and Development

This guide provides a comprehensive technical overview of 2-Amino-6-nitrophenol, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis methodologies, reactivity, and applications, with a focus on its role as a versatile building block in medicinal chemistry.

Core Properties of this compound

This compound is an aromatic organic compound featuring both an amino (-NH₂) and a nitro (-NO₂) group attached to a phenol ring. This trifunctional nature makes it a valuable precursor in the synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 603-87-2 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related aminonitrophenols are often yellow to brown solids. | |

| Boiling Point | 280.3 ± 25.0 °C at 760 mmHg | [3] |

| pKa | 6.85 ± 0.24 (Predicted) | [3] |

| Solubility | While specific data for the 2-amino-6-nitro isomer is limited, related aminonitrophenols are slightly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO. | [4] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the selective nitration of 2-aminophenol or the selective reduction of 2,6-dinitrophenol. The latter is often more common due to the directing effects of the hydroxyl and nitro groups.

Plausible Synthesis Route: Selective Reduction of 2,6-Dinitrophenol

A highly plausible and industrially relevant method for the synthesis of this compound is the selective reduction of one nitro group of 2,6-dinitrophenol. This transformation requires careful control of reaction conditions to avoid the reduction of both nitro groups. The Zinin reduction, using sulfide reagents, is a classic and effective method for such selective reductions.

Causality Behind Experimental Choices:

The choice of a sulfide-based reducing agent, such as sodium sulfide or ammonium sulfide, is critical. These reagents are mild enough to allow for the selective reduction of one nitro group in the presence of another, particularly when the nitro groups are in different chemical environments. The reaction is typically carried out in an aqueous or alcoholic medium. The pH of the reaction mixture can also play a crucial role in selectivity.

Below is a representative experimental protocol adapted from established procedures for the synthesis of related aminonitrophenols, such as the well-documented synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol.[5][6]

Representative Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dinitrophenol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated aqueous ammonia

-

Deionized water

-

Glacial acetic acid

-

Activated carbon

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a suspension of 2,6-dinitrophenol in deionized water.

-

Addition of Reagents: With vigorous stirring, add ammonium chloride and a small amount of concentrated aqueous ammonia to the suspension.

-

Heating: Gently heat the mixture to approximately 70-80 °C.

-

Selective Reduction: Prepare a solution of sodium sulfide in water. Add this solution portion-wise to the heated dinitrophenol suspension. The temperature should be carefully monitored and maintained within the 70-80 °C range to ensure selectivity. The color of the reaction mixture will typically change as the reduction proceeds.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the mixture is cooled and filtered to remove any insoluble byproducts.

-

Isolation and Purification: The filtrate is then carefully acidified with glacial acetic acid to precipitate the crude this compound. The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., hot water or an ethanol/water mixture), potentially with the use of activated carbon for decolorization, to yield the purified product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

| Technique | Expected Observations | Source(s) |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the amino, nitro, and hydroxyl groups. The protons of the -NH₂ and -OH groups may appear as broad singlets. | [7] |

| ¹³C NMR | The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts will be indicative of the electronic environment of each carbon, with those attached to the electronegative oxygen and nitrogen atoms appearing at lower field. | [8] |

| IR Spectroscopy | The infrared spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), as well as strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). | [1] |

| UV-Vis Spectroscopy | The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will show absorption maxima corresponding to the electronic transitions within the aromatic system, which is conjugated with the amino, nitro, and hydroxyl groups. | [1] |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds.[9][10]

-

Amino Group: The amino group is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and diazotization. This allows for the introduction of various side chains and the formation of heterocyclic systems.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also be alkylated or acylated.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a route to diamino-substituted phenols.

Role in Medicinal Chemistry

While specific examples of blockbuster drugs derived directly from this compound are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active compounds. For instance, the related 2-amino-6-nitrobenzothiazole scaffold has been used to develop potent and selective monoamine oxidase (MAO) inhibitors, which are a class of drugs used in the treatment of depression and neurodegenerative diseases.[11]

The general class of aminonitrophenols serves as important intermediates in the synthesis of various heterocyclic compounds, which are a cornerstone of modern drug discovery.[12] For example, they can be used in the synthesis of benzoxazoles and phenoxazines, which are privileged structures in medicinal chemistry.

Caption: Reactivity and role of this compound as a synthetic building block.

Safety and Handling

As a nitroaromatic amine, this compound should be handled with appropriate care in a laboratory or industrial setting. Based on the GHS hazard statements available for this compound, the following precautions are advised.[1]

-

Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing genetic defects.[1]

-

Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for the development of novel compounds in the pharmaceutical and dye industries. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

- Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.

- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.

- Wikipedia. (2023, December 2). 2-Aminophenol.

- SpectraBase. (n.d.). 2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.

- LookChem. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process.

- Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-4-Nitrophenol.

- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.

- Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.

- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- SNCL. (n.d.). PARA AMINO PHENOL.

Sources

- 1. This compound | C6H6N2O3 | CID 5127291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sncl.com [sncl.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-nitrophenol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-6-nitrophenol (CAS No. 603-87-2), with a core focus on its solubility and chemical stability.[1][2][3] While this compound is a valuable intermediate in various synthetic applications, a thorough understanding of its behavior in different solvent systems and under various stress conditions is paramount for its effective utilization and the development of robust formulations. This document synthesizes available data, outlines authoritative experimental protocols for property determination, and proposes potential degradation pathways based on the principles of physical organic chemistry. The methodologies described herein are designed to serve as self-validating systems, ensuring the generation of reliable and reproducible data in a research and development setting.

Introduction: The Chemical Identity of this compound

This compound, with the molecular formula C₆H₆N₂O₃, is an aromatic compound featuring an amino (-NH₂), a nitro (-NO₂), and a hydroxyl (-OH) group substituted on a benzene ring.[1][3] The relative positions of these functional groups significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its solubility and stability.

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (nitro and hydroxyl groups) suggests the potential for complex solvation interactions.[4] Furthermore, the electron-withdrawing nature of the nitro group and the electron-donating character of the amino and hydroxyl groups create a unique electronic environment that dictates its reactivity and susceptibility to degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, other parameters are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 603-87-2 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [1][3] |

| Molecular Weight | 154.12 g/mol | [1][3] |

| Appearance | Brown to reddish-brown solid | [5] |

| Melting Point | >280 °C | [1][5] |

| Boiling Point (Predicted) | 280.3 ± 25.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 6.85 ± 0.24 | [4] |

| XLogP3 (Predicted) | 1.6 | [1] |

Solubility Profile: A Theoretical and Practical Framework

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in the public domain. However, based on the principle of "like dissolves like," its amphipathic nature, with both polar functional groups and a nonpolar benzene ring, suggests a degree of solubility in a spectrum of solvents. General observations indicate solubility in polar organic solvents.[6]

Factors Influencing Solubility

-

Solvent Polarity: Polar protic solvents, such as water, methanol, and ethanol, are expected to engage in hydrogen bonding with the amino and hydroxyl groups of this compound, facilitating dissolution. Polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO) can also act as hydrogen bond acceptors.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH: The amino group is basic, and the phenolic hydroxyl group is acidic. Therefore, the pH of aqueous solutions will significantly impact the ionization state of the molecule and, consequently, its solubility. In acidic media, the amino group will be protonated, forming a more soluble salt. In basic media, the hydroxyl group will be deprotonated, also leading to increased solubility.

Experimental Determination of Solubility (Shake-Flask Method)

To address the gap in quantitative data, the following robust protocol, based on the OECD Guideline 105, is provided for the determination of equilibrium solubility.

Protocol 1: Solubility Determination by the Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, acetone, DMSO). A visible excess of solid should remain.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the constant temperature bath for the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter into a clean vial.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Workflow for solubility determination.

Chemical Stability: Degradation Pathways and Influencing Factors

The stability of this compound is a critical parameter for its storage, handling, and application. Degradation can be initiated by several factors, including pH, light, temperature, and the presence of oxidizing agents.

Proposed Degradation Pathways

While specific degradation pathways for this compound are not well-documented, plausible routes can be proposed based on the reactivity of its functional groups and studies on related compounds.[7]

-

Oxidation: The amino and hydroxyl groups are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products, such as quinone-imine species, and may involve polymerization.

-

Photodegradation: Aromatic nitro compounds are known to be photoreactive.[8][9] Exposure to UV or visible light may lead to the reduction of the nitro group or the oxidation of the amino and hydroxyl groups, resulting in complex degradation profiles.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, particularly at elevated temperatures, could potentially lead to degradation.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition, potentially involving the loss of the nitro group and the formation of various volatile and non-volatile products.[10]

Caption: Proposed degradation pathways.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for elucidating potential degradation pathways and for developing stability-indicating analytical methods, in line with ICH guidelines Q1A and Q1B.[4][11][12]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Stress (Solution): Heat the stock solution at 60-80 °C.

-

Thermal Stress (Solid): Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

-

Time Points and Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Development of a Stability-Indicating HPLC Method

Protocol 3: Example HPLC Method Development Parameters

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a slightly acidic pH to ensure consistent protonation of the amino group) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance, or using a PDA detector to monitor peak purity and identify degradation products by their UV spectra.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion and Future Perspectives

This technical guide has provided a framework for understanding and evaluating the solubility and stability of this compound. While there is a notable lack of specific quantitative data in the current literature, the provided experimental protocols offer a clear and robust pathway for researchers to generate this critical information. A thorough characterization of these properties is essential for the successful application of this compound in drug development and other scientific endeavors. Future work should focus on the experimental determination of its solubility in a wider range of pharmaceutically relevant solvents and the definitive identification of its degradation products under various stress conditions using techniques such as LC-MS.

References

- SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.

- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

- PubChem. (n.d.). This compound.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

- Avomeen. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- MedCrave. (2016, December 14). Forced degradation studies.

- PubChem. (n.d.). 2-Amino-4-Nitrophenol.

- ResearchGate. (2017, November 17). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT.

- UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.

- ResearchGate. (2025, August 6). Photodegradation of 2-nitrophenol catalyzed by CoO, CoS and CoO/CoS nanoparticles.

- ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?.

- PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-5-Nitrophenol.

- ResearchGate. (n.d.). UV-Vis absorption spectra of PNP at different pH values and....

- ResearchGate. (2016, June). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate.

- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

- MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2.

- ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.

- NIH. (n.d.). Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 3. This compound | C6H6N2O3 | CID 5127291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2 | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ajpsonline.com [ajpsonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Spectroscopic Analysis of 2-Amino-6-nitrophenol: A Technical Guide

Introduction

2-Amino-6-nitrophenol (CAS No: 603-87-2; Molecular Formula: C₆H₆N₂O₃; Molecular Weight: 154.12 g/mol ) is an aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring amino, nitro, and hydroxyl functional groups on a benzene ring, makes it a versatile precursor for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The precise arrangement of these substituents dictates the molecule's reactivity and properties. Therefore, unambiguous structural confirmation and a deep understanding of its electronic characteristics are paramount for its application in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a self-validating framework, this document synthesizes spectral data with the underlying principles, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Basis and Experimental Considerations

The choice of a deuterated solvent is critical to avoid overwhelming signals from the solvent's own protons in the ¹H NMR spectrum.[3] Solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[4][5] The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS).[6] The electronic effects of the substituents on the aromatic ring are key to interpreting the spectrum. The nitro group (-NO₂) is a strong electron-withdrawing group, deshielding nearby protons and carbons (shifting them downfield). Conversely, the amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, shielding adjacent nuclei (shifting them upfield).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a precise map of the protons in this compound. The aromatic region is particularly informative, revealing three distinct signals corresponding to the protons on the trisubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.47 | Doublet (d) | ~8.6 Hz | 1H | H-3 |

| ~6.95 | Doublet (d) | ~7.8 Hz | 1H | H-5 |

| ~6.78 | Triplet (t) | ~8.2 Hz | 1H | H-4 |

| ~4.09 | Singlet (s) | - | 2H | -NH₂ |

Note: The data presented is based on a spectrum recorded in CDCl₃.[7] The chemical shifts for the -OH and -NH₂ protons can be broad and their positions may vary depending on solvent, concentration, and temperature.

Interpretation:

-

H-3: This proton is ortho to the powerful electron-withdrawing nitro group, causing it to be the most deshielded of the aromatic protons and thus appear furthest downfield. It is coupled only to H-4, appearing as a doublet.

-

H-5: This proton is ortho to the electron-donating amino group, making it more shielded than H-3. It is coupled only to H-4, resulting in a doublet.

-

H-4: This proton is situated between H-3 and H-5 and is coupled to both, resulting in a triplet (or a doublet of doublets that appears as a triplet). Its chemical shift is influenced by both the ortho amino group and the para nitro group.

-

-NH₂: The two protons of the amino group are typically equivalent and appear as a singlet. Their chemical shift can vary.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals six distinct signals for the six carbon atoms of the benzene ring, confirming the asymmetry of the molecule. While specific, fully assigned public data is limited, the chemical shifts can be predicted based on substituent effects observed in similar compounds like 2-nitrophenol and other aminophenols.[8][9][10]

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~148-155 | C-1 | Attached to the electronegative -OH group. |

| ~135-145 | C-2 | Attached to the -NH₂ group, but also ortho to the -NO₂ group. |

| ~125-135 | C-6 | Attached to the electron-withdrawing -NO₂ group. |

| ~115-125 | C-3, C-4, C-5 | Aromatic carbons influenced by multiple substituents. |

Interpretation:

-

The carbons directly attached to the heteroatoms (C-1, C-2, C-6) are expected to be the most downfield.

-

The electron-donating -OH and -NH₂ groups shield the carbons they are attached to and the ortho/para positions, while the electron-withdrawing -NO₂ group deshields them. The final chemical shifts are a result of the interplay of these effects.

Standard NMR Experimental Protocol

Caption: Standard experimental workflow for NMR analysis.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Principles of Infrared Absorption

Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint." For this compound, the key is to identify the vibrations corresponding to the O-H, N-H, N=O, C=C, C-O, and C-N bonds. The spectrum is typically acquired by dispersing the solid sample in a potassium bromide (KBr) pellet to ensure transparency to IR radiation.[1][11]

FTIR Spectrum Analysis

The FTIR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| 3200 - 3600 | O-H Stretch | Phenolic (-OH) |

| 1520 - 1560 | N=O Asymmetric Stretch | Nitro (-NO₂) |

| 1345 - 1385 | N=O Symmetric Stretch | Nitro (-NO₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Phenolic C-O |

Interpretation:

-

O-H and N-H Region: The region above 3200 cm⁻¹ is often complex, showing broad absorption for the O-H stretch (due to hydrogen bonding) overlapping with two sharper peaks for the asymmetric and symmetric N-H stretches of the primary amine.

-

Nitro Group Region: The presence of two strong, distinct bands around 1530 cm⁻¹ and 1350 cm⁻¹ is unmistakable evidence for the nitro group.[12]

-

Fingerprint Region: The area below 1500 cm⁻¹ contains a wealth of bands corresponding to aromatic C=C stretching, C-O stretching, and various bending vibrations, which are unique to the overall molecular structure.

Standard FTIR Experimental Protocol (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the nitrophenol moiety.

Fundamentals of Electronic Transitions

The aromatic ring, nitro group, and amino group in this compound constitute a conjugated chromophoric system. The observed absorption bands correspond primarily to π→π* and n→π* electronic transitions.[13] The position of the absorption maxima (λ_max) is sensitive to the solvent and the pH of the solution, as protonation or deprotonation of the amino and phenolic groups alters the electronic structure of the molecule.[13]

UV-Vis Spectrum Analysis

The UV-Vis spectrum of this compound shows strong absorption bands in the UV region, characteristic of substituted nitroaromatic compounds.

| Absorption Maxima (λ_max) | Solvent/Condition | Associated Transition |

| ~280 nm | Neutral/Acidic | π→π* (Benzene Ring) |

| ~350 nm | Neutral/Acidic | n→π* and π→π* (Charge-transfer) |

Note: These values are estimations based on data for 2-nitrophenol and related compounds.[13][14] The presence of the amino group is expected to cause a red shift (to longer wavelengths) compared to 2-nitrophenol.

Interpretation: The spectrum is dominated by charge-transfer transitions. One significant transition involves the transfer of electron density from the electron-rich phenol and amino groups (the donor) to the electron-deficient nitro group (the acceptor).[13] The position of these bands provides insight into the electronic communication between the functional groups on the aromatic ring. In basic solutions, deprotonation of the phenolic -OH group to form the phenolate anion (-O⁻) creates a more powerful electron-donating group, causing a significant bathochromic (red) shift in the absorption maxima.

Standard UV-Vis Experimental Protocol

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

-

Dilution: Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The synergistic application of NMR, FTIR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and the substitution pattern on the aromatic ring. FTIR spectroscopy provides a clear fingerprint of the key functional groups—amino, nitro, and hydroxyl—confirming their presence. Finally, UV-Vis spectroscopy elucidates the electronic structure and the charge-transfer characteristics inherent to this conjugated system. This guide serves as a foundational reference, grounding the interpretation of raw spectral data in established scientific principles and robust experimental practice.

References

- PubChem. This compound | C6H6N2O3 | CID 5127291.

- S. M. H. Mashkouri, et al. (2018). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.

- SpectraBase. 2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. [Link]

- SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

- The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

- SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

- PubChem. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389.

- ResearchGate. 13C NMR spectrum of compound 5. [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

- PubChem. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721.

- NIH. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives.

- MDPI.

- L. L. Costanzo, et al. (1987). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). [Link]

- SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. [Link]

- PubChem. 2-Nitrophenol | C6H5NO3 | CID 6947.

Sources

- 1. This compound | C6H6N2O3 | CID 5127291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. 2-amino-6-nitro-phenol | 603-87-2 [chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260) [hmdb.ca]

- 9. 2-Amino-3-nitrophenol(603-85-0) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Amino-5-nitrophenol(121-88-0) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

In-Depth Technical Guide to the Health and Safety of 2-Amino-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2-Amino-6-nitrophenol (CAS No. 603-87-2), a chemical intermediate of interest in various research and development applications. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, mitigate exposure risks, and respond effectively to emergencies.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound with the molecular formula C₆H₆N₂O₃.[1] A clear understanding of its physical and chemical characteristics is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Weight | 154.125 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | >280 °C | [1] |

| Boiling Point | 280.3°C at 760 mmHg | [1] |

| Flash Point | 123.3 ± 23.2 °C | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Solubility | Information not readily available | |

| Synonyms | 2-Nitro-6-aminophenol, 2-hydroxy-3-nitro-aniline | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon exposure through various routes and its potential for causing genetic defects.

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Germ Cell Mutagenicity (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Pictograms:

-

Health Hazard:

-

Irritant:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

The following diagram illustrates the logical flow of hazard identification for this compound based on its GHS classification.

Caption: GHS Hazard Classification Flowchart for this compound.

Toxicological Profile

The most significant long-term health concern is its classification as "Suspected of causing genetic defects" (H341).[1][2][3] This suggests that exposure to this compound may lead to heritable genetic damage. Due to this concern, it is imperative to minimize exposure to the lowest reasonably achievable level.

Information regarding chronic toxicity, carcinogenicity, and reproductive toxicity is not detailed in the available resources. The absence of this data does not imply a lack of these effects, and the compound should be handled with the caution appropriate for a potentially mutagenic substance.

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Containment: For procedures with a higher potential for generating dust or aerosols, the use of a glove box or other closed-system handling is recommended.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all procedures involving this compound. These should detail safe handling, storage, and emergency procedures.

-

Training: All personnel handling this compound must be thoroughly trained on its hazards, safe handling practices, and emergency response.

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled.[1] Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards. | To prevent eye irritation and serious eye damage (H319). |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Consult glove manufacturer's data for specific breakthrough times. | To prevent skin irritation (H315) and dermal absorption (H312). |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of work. | To prevent skin contact. |

| Respiratory Protection | For operations that may generate dust or aerosols and where engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used. | To prevent respiratory irritation (H335) and inhalation toxicity (H332). |

The following diagram outlines the workflow for selecting appropriate PPE when handling this compound.

Caption: Personal Protective Equipment Selection Workflow.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Ensure adequate ventilation during handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.[1]

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |